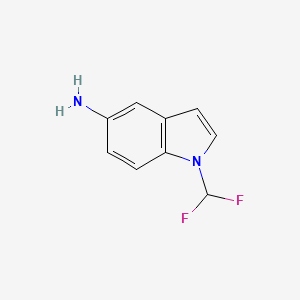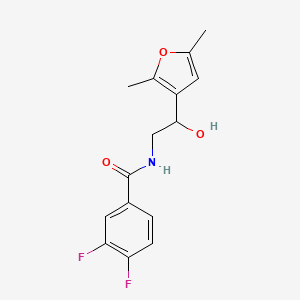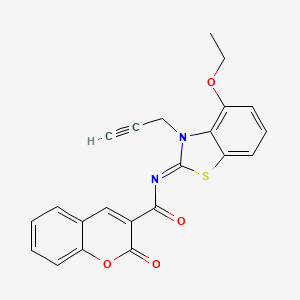
1-(difluoromethyl)-1H-indol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(difluoromethyl)-1H-indol-5-amine” is a compound that falls under the category of difluoromethylated compounds . Difluoromethylation is a field of research that has seen significant advances, particularly in processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S .
Synthesis Analysis
The synthesis of difluoromethylated compounds has been a topic of interest in recent years. The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites in both stoichiometric and catalytic modes . Difluoromethylation of C (sp2)–H bonds has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis
The molecular structure of difluoromethylated compounds has been studied extensively. For instance, two pyrazol-4-carboxamides, 3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide and 3-(difluoromethyl)-N-((3,5-dimethylphenyl) carbamoyl)-1-methyl-1H-pyrazole-4-carboxamide were synthesized and their structures were confirmed by 1H NMR and HRMS analyses .Chemical Reactions Analysis
Difluoromethylation reactions have been studied in depth. The fragmentation of the 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole radical anion yields the difluoromethyl radical which adds to [LnNin+1Ar]. The resulting [Ar–Nin+2–CF2H] complex undergoes reductive elimination to release the difluoromethylarene with regeneration of LnNinX .Physical And Chemical Properties Analysis
The physical and chemical properties of difluoromethylated compounds are influenced by the presence of the difluoromethyl group. This group exerts positive impacts on the physical properties of organic compounds including solubility, metabolic stability, and lipophilicity .Aplicaciones Científicas De Investigación
Antifungal Activity of 3-(Difluoromethyl)-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Amides
Overview: Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against phytopathogenic fungi.
Results:Mecanismo De Acción
Target of Action
Compounds with a difluoromethyl group, such as 1-(difluoromethyl)-1h-indol-5-amine, are known to be chemically inert and lipophilic, which helps pharmaceuticals and agrochemicals reach their intended targets and prevents them from being metabolized too quickly .
Mode of Action
It is known that the difluoromethyl group can form a dimeric complex similar to the hydrogen-bonded dimer of 2-nitrophenol . This suggests that the compound might interact with its targets through hydrogen bonding, leading to changes in the target’s function or structure .
Biochemical Pathways
The difluoromethyl group is known to be involved in various biological processes, including the inhibition of ornithine decarboxylase, an enzyme involved in polyamine synthesis . This suggests that the compound might affect pathways related to cell proliferation and growth .
Pharmacokinetics
Compounds with a difluoromethyl group are known to be chemically inert, which might influence their bioavailability and metabolic stability .
Result of Action
The difluoromethyl group is known to exert cytostatic effects on mammalian cells and tissues . This suggests that the compound might inhibit cell proliferation and growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(difluoromethyl)-1H-indol-5-amine. For instance, the compound’s reactivity and stability might be affected by factors such as temperature, pH, and the presence of other chemicals . .
Safety and Hazards
Direcciones Futuras
The field of difluoromethylation has seen significant advancements and continues to generate interest for process chemistry . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting development . Furthermore, the development of safer and more effective formulations is a key area of focus .
Propiedades
IUPAC Name |
1-(difluoromethyl)indol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2/c10-9(11)13-4-3-6-5-7(12)1-2-8(6)13/h1-5,9H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRDMFDHRBOAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2C(F)F)C=C1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(difluoromethyl)-1H-indol-5-amine | |
CAS RN |
1864828-30-7 |
Source


|
| Record name | 1-(difluoromethyl)-1H-indol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3012073.png)

![5-(tert-butyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012077.png)
![2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B3012078.png)



![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B3012085.png)

![2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B3012088.png)
![Isobutyl 5-(4-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3012089.png)
![(Z)-methyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3012093.png)